Cyanuric acid

Catalog No.
S524689
CAS No.
108-80-5
M.F
C3H3N3O3
C3N3(OH)3
C3N3(OH)3
C3H3N3O3
M. Wt
129.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanuric acid

CAS Number

108-80-5

Product Name

Cyanuric acid

IUPAC Name

1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3H3N3O3
C3N3(OH)3
C3N3(OH)3
C3H3N3O3

Molecular Weight

129.07 g/mol

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)

InChI Key

ZFSLODLOARCGLH-UHFFFAOYSA-N

SMILES

C1(=O)NC(=O)NC(=O)N1

Solubility

0.5 mL (NTP, 1992)
0.02 M
Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4.
Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform.
Solubility in 96% H2SO4 (25 °C): 14.1%
Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C
In water, 2,000 mg/L at 25 °C
In water, 2.593X10+3 mg/L at 25 °C
2 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.27

Synonyms

cyanuric acid, cyanuric acid, cupric ammonia (+2) salt, cyanuric acid, disodium salt, cyanuric acid, monopotassium salt, cyanuric acid, monosodium salt, cyanuric acid, potassium salt, cyanuric acid, sodium salt, cyanuric acid, trisodium salt, s-triazine-2,4,6-triol

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1

Isomeric SMILES

C1(=NC(=NC(=N1)O)O)O

Description

The exact mass of the compound Cyanuric acid is 129.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 ml (ntp, 1992)0.02 mslightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4.soluble in hot alcohols, pyridine, concentrated hcl without decomposition; in aqueous solutions of naoh and koh. insoluble in cold methanol, ether acetone, benzene chloroform.solubility in 96% h2so4 (25 °c): 14.1%solubility in water (%): 0.2 at 25 °c; 2.6 at 90 °c; 10.0 at 150 °cin water, 2,000 mg/l at 25 °cin water, 2.593x10+3 mg/l at 25 °c2 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.27. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of 1,3,5-triazinanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II. However, this does not mean our product can be used or applied in the same or a similar way.

Stabilizing Chlorine

  • Function: Cyanuric acid acts as a stabilizer for chlorine in swimming pools. It binds with free chlorine (hypochlorous acid) to form a complex, which slowly releases chlorine over time [].
  • Benefit: This chlorine stabilization helps extend the lifespan of chlorine as a disinfectant by protecting it from degradation by sunlight (photolysis) [].

However, there's a trade-off. While cyanuric acid extends chlorine's lifespan, it also reduces the concentration of free chlorine available for disinfection []. Researchers are investigating methods to optimize chlorine disinfection efficiency while considering cyanuric acid's impact [].

Impact on Disinfection Efficacy

  • Research Focus: A significant area of research explores how cyanuric acid affects the effectiveness of chlorine disinfection against various microorganisms like bacteria, viruses, and protozoa [].

Studies have shown that cyanuric acid reduces the rate at which chlorine inactivates pathogens []. This is because cyanuric acid binds with the most potent disinfecting agent in chlorine, hypochlorous acid (HOCl), reducing its free concentration available for disinfection [].

Researchers are looking at ways to address this challenge. Some studies explore maintaining a specific cyanuric acid to free chlorine ratio to achieve optimal disinfection while considering factors like bather load and pool usage [].

Other Research Areas

  • Cyanuric Acid in Drinking Water

    Research is ongoing to understand the behavior and potential health effects of cyanuric acid in drinking water systems, particularly when chlorine-based disinfectants are used [].

  • Alternative Applications

    Scientific research is also exploring potential applications of cyanuric acid beyond water disinfection. This includes uses in flame retardants and reducing nitrogen oxide emissions [].

Cyanuric acid, chemically known as 1,3,5-triazine-2,4,6-triol, is a white crystalline solid that is soluble in hot water. Its molecular formula is C₃N₃(OH)₃, and it has a molecular weight of approximately 129.08 g/mol . The structure consists of a triazine ring with three hydroxyl groups attached to it. This configuration allows cyanuric acid to form weak bonds with chlorine, making it an effective stabilizer for chlorine in swimming pools by preventing its degradation due to ultraviolet light exposure .

The primary application of cyanuric acid relevant to scientific research is its role as a chlorine stabilizer in swimming pools. It forms a weak bond with free chlorine, protecting it from degradation by sunlight's ultraviolet rays. This allows the chlorine to remain active for a longer period, effectively sanitizing the pool water [].

Cyanuric acid is generally considered to have low acute toxicity []. However, improper handling or excessive exposure can cause skin and eye irritation. Additionally, high levels of cyanuric acid in pool water can make it difficult to maintain chlorine at effective disinfection levels [].

Here are some safety precautions to consider when handling cyanuric acid:

  • Wear gloves and eye protection when handling the solid form.
  • Avoid inhalation of dust.
  • Do not ingest.
  • Store in a cool, dry place in a sealed container.

Cyanuric acid primarily reacts with hypochlorous acid to form a stable complex that protects chlorine from sunlight degradation. A molecule of cyanuric acid can reversibly bind with up to three molecules of hypochlorous acid . The general reaction can be represented as:

Cyanuric Acid+3HOClCyanuric Acid Hypochlorous Acid Complex\text{Cyanuric Acid}+3\text{HOCl}\rightleftharpoons \text{Cyanuric Acid Hypochlorous Acid Complex}

This stabilization effect is crucial for maintaining the efficacy of chlorinated disinfectants in recreational water settings. Over time, cyanuric acid can be oxidized by chlorine into organic nitrogen compounds similar to urea .

Cyanuric acid has been linked to various biological activities and health implications. While it stabilizes chlorine and enhances disinfection processes in swimming pools, excessive concentrations can pose health risks. Studies have shown that high levels of cyanuric acid can lead to neurotoxicity and disrupt thyroid hormone homeostasis . Additionally, when combined with melamine, cyanuric acid forms harmful complexes that can cause acute kidney failure and other systemic toxic effects .

Cyanuric acid can be synthesized through several methods:

  • From Urea: A common method involves the thermal decomposition of urea under specific conditions to yield cyanuric acid.
  • From Melamine: Another method includes the reaction between melamine and carbon dioxide under high pressure and temperature conditions .

Cyanuric acid's primary application is as a stabilizer for chlorine in swimming pools. Its ability to protect chlorine from UV degradation ensures prolonged disinfectant efficacy. Other applications include:

  • Agriculture: Used as a slow-release nitrogen source.
  • Industrial: Employed in the production of herbicides and other chemicals.
  • Water Treatment: Acts as an agent in maintaining water quality by stabilizing chlorinated disinfectants .

Research indicates that cyanuric acid interacts significantly with other compounds in pool water. For instance, its presence affects the concentration of free available chlorine and alters the oxidation-reduction potential (ORP) of water . Additionally, studies have shown that co-exposure to cyanuric acid and melamine increases toxicity compared to individual exposures, leading to oxidative stress and damage to renal functions .

Cyanuric acid shares structural similarities with several other compounds within the triazine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Isocyanuric AcidTriazine derivativeDerived from thermal decomposition of cyanuric acid
MelamineTriazine derivativeContains three amine groups; used in plastics
Trichloro-s-triazinetrioneChlorinated derivativeMore potent disinfectant; used as a pool sanitizer
2,4-Diamino-6-pyrimidinyl-1,3,5-triazinePesticideUsed primarily in agriculture

Cyanuric acid's unique ability to stabilize chlorine while being less reactive than its chlorinated counterparts makes it particularly valuable in pool management settings .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Crystals. (NTP, 1992)
DryPowder; DryPowder, PelletsLargeCrystals; Liquid; PelletsLargeCrystals, Liquid
Solid
ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

White crystalline solid
CRYSTALLINE POWDER

XLogP3

-0.1

Exact Mass

129.02

Boiling Point

DECOMPOSES (NTP, 1992)
Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures

Density

2.5 at 68 °F (NTP, 1992)
1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate)
2.5 g/cm³

LogP

log Kow = 1.95 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

greater than 680 °F (DEC.) (NTP, 1992)
360.0 °C
360 °C
360°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H497R4QKTZ

Related CAS

2624-17-1 (mono-hydrochloride salt)
3047-33-4 (tri-hydrochloride salt)
36452-21-8 (di-hydrochloride salt)
40580-20-9 (NH3Cu(+2) salt)

GHS Hazard Statements

Aggregated GHS information provided by 175 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 101 of 175 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 74 of 175 companies with hazard statement code(s):;
H315 (31.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.41X10-11 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C:

Pictograms

Irritant

Irritant

Impurities

Ammelide, 1% Max

Other CAS

108-80-5
40580-20-9

Wikipedia

Cyanuric acid

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Plastics -> Flame retardants

Methods of Manufacturing

PREPARED FROM CARBONYLDIUREA OR FROM CARBONYLDIBIURET BY HEATING, BY BOILING WITH ALKALIES OR BY HEATING IN EXCESS PHOSGENE @ 150 °C: SCHMIDT; J PRAKT CHEM 2 (5): 41-52 (1872); FROM ALLANTOIN BY OXIDATION WITH HYDROGEN PEROXIDE IN SLIGHTLY ALKALINE SOLN @ 80 °C: VENABLE, MOORE; J AM CHEM SOC 39: 1752 (1917).
...OBTAINED...BY THE ACTION OF WATER ON CYANURIC CHLORIDE... /DIHYDRATE/
Pyrolysis of solid urea in kilns is virtually the exclusive method of large-volume manufacture
Acid digestion of aminotriazines, eg, melamine, is used in the laboratory to produce cyanuric acid
On a commercial scale cyanuric acid is manufactured by pyrolysis of urea between 200 and 300 °C to give ammonia and cyanuric acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Pool industry
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
pool chemical stabilization
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: ACTIVE
/ITS CHLORINATED DERIV/...EMPLOYED...IN FORM OF THEIR SODIUM OR POTASSIUM SALTS AS BLEACHING & SANITIZING AGENTS, IN COMPETITION WITH INORG HYPOCHLORITES. WHEN CHLOROCYANURIC COMPD RELEASE THEIR CHLORINE, CYANURIC ACID REMAINS.
Cyanuric acid 5-80 is a component of a water disinfectant.
Majority of cyanuric acid produced is converted to N-chloro- or N-alkylated isocyanurates
Pyrolysis of urea produces crude cyanuric acid containing 20-30% impurities. Purified cyanuric acid (greater than 98% purity) is produced by digesting the entire body of crude product in 15-20% sulfuric acid

Analytic Laboratory Methods

The presence of cyanuric acid in swimming pool waters is determined by the use of high-performance liquid chromatography.
A sample of high-performance liquid chromatography column effluent is used for mass spectrometric confirmation by a solid probe insert procedure. The limits of detection are approx 0.05 mug/ml for urine and 0.1 mug/ml for swimming pool water.
Cyanuric acid was one of 17 compounds examined by high-pressure liquid chromatography in aq solution.
Method: NIOSH 5030, Issue 2; Procedure: high performance liquid chromatography with ultra violet detection; Analyte: cyanuric acid; Matrix: air; Detection Limit: 0.3 ug/sample.

Storage Conditions

Cyanuric acid should be stored in a dry place. Silos and pneumatic conveyors should be grounded to prevent electrostatic discharges.
...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH...MOISTURE, ACIDS, OR ACID FUMES...STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM...FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS...ISOLATED...

Interactions

The major pet food recall associated with acute renal failure in dogs and cats focused initially on melamine as the suspect toxicant. In the course of the investigation, cyanuric acid was identified in addition to melamine in the offending food. The purpose of this study was to characterize the toxicity potential of melamine, cyanuric acid, and a combination of melamine and cyanuric acid in cats. In this pilot study, melamine was added to the diet of 2 cats at 0.5% and 1%, respectively. Cyanuric acid was added to the diet of 1 cat at increasing doses of 0.2%, 0.5%, and 1% over the course of 10 days. Melamine and cyanuric acid were administered together at 0%, 0.2%, 0.5%, and 1% to 1 cat per dose group. No effect on renal function was observed in cats fed with melamine or cyanuric acid alone. Cats dosed with a combination were euthanized at 48 hours after dosing because of acute renal failure. Urine and touch impressions of kidneys from all cats dosed with the combination revealed the presence of fan-shaped, birefringent crystals. Histopathologic findings were limited to the kidneys and included crystals primarily within tubules of the distal nephron, severe renal interstitial edema, and hemorrhage at the corticomedullary junction. The kidneys contained estimated melamine concentrations of 496 to 734 mg/kg wet weight and estimated cyanuric acid concentrations of 487 to 690 mg/kg wet weight. The results demonstrate that the combination of melamine and cyanuric acid is responsible for acute renal failure in cats.

Dates

Modify: 2023-08-15
1: Yeom S, Mutlu BR, Aksan A, Wackett LP. Bacterial Cyanuric Acid Hydrolase for Water Treatment. Appl Environ Microbiol. 2015 Oct;81(19):6660-8. doi: 10.1128/AEM.02175-15. Epub 2015 Jul 17. PubMed PMID: 26187963; PubMed Central PMCID: PMC4561718.
2: Radian A, Aukema KG, Aksan A, Wackett LP. Silica Gel for Enhanced Activity and Hypochlorite Protection of Cyanuric Acid Hydrolase in Recombinant Escherichia coli. MBio. 2015 Nov 3;6(6):e01477-15. doi: 10.1128/mBio.01477-15. PubMed PMID: 26530383; PubMed Central PMCID: PMC4631802.
3: Platero AI, Santero E, Govantes F. Genetic evidence of a high-affinity cyanuric acid transport system in Pseudomonas sp. ADP. FEMS Microbiol Lett. 2014 Mar;352(2):150-6. doi: 10.1111/1574-6968.12392. Epub 2014 Feb 17. PubMed PMID: 24484197.
4: Yasui T, Kobayashi T, Okada A, Hamamoto S, Hirose M, Mizuno K, Kubota Y, Umemoto Y, Kawai N, Tozawa K, Gao B, Kohri K. Long-term follow-up of nephrotoxicity in rats administered both melamine and cyanuric acid. BMC Res Notes. 2014 Feb 8;7:87. doi: 10.1186/1756-0500-7-87. PubMed PMID: 24507656; PubMed Central PMCID: PMC3922251.
5: Hua A, Gueuné H, Cregut M, Thouand G, Durand MJ. Development of a bacterial bioassay for atrazine and cyanuric acid detection. Front Microbiol. 2015 Mar 17;6:211. doi: 10.3389/fmicb.2015.00211. eCollection 2015. PubMed PMID: 25852669; PubMed Central PMCID: PMC4362333.
6: Yin RH, Li XT, Wang X, Li HS, Yin RL, Liu J, Dong Q, Wang WC, Yuan J, Liu BS, Han XH, He JB, Bai WL. The effects of melamine on humoral immunity with or without cyanuric acid in mice. Res Vet Sci. 2016 Apr;105:65-73. doi: 10.1016/j.rvsc.2016.01.016. Epub 2016 Jan 20. PubMed PMID: 27033911.
7: Cho S, Shi K, Seffernick JL, Dodge AG, Wackett LP, Aihara H. Cyanuric acid hydrolase from Azorhizobium caulinodans ORS 571: crystal structure and insights into a new class of Ser-Lys dyad proteins. PLoS One. 2014 Jun 10;9(6):e99349. doi: 10.1371/journal.pone.0099349. eCollection 2014. PubMed PMID: 24915109; PubMed Central PMCID: PMC4051656.
8: Dodge AG, Preiner CS, Wackett LP. Expanding the cyanuric acid hydrolase protein family to the fungal kingdom. J Bacteriol. 2013 Dec;195(23):5233-41. doi: 10.1128/JB.00965-13. Epub 2013 Sep 13. PubMed PMID: 24039269; PubMed Central PMCID: PMC3837953.
9: Chien TE, Li KL, Lin PY, Lin JL. Infrared Spectroscopic Study of the Adsorption Forms of Cyanuric Acid and Cyanuric Chloride on TiO2. Langmuir. 2016 May 31;32(21):5306-13. doi: 10.1021/acs.langmuir.6b01334. Epub 2016 May 20. PubMed PMID: 27176610.
10: Bandele OJ, Stine CB, Ferguson M, Black T, Olejnik N, Keltner Z, Evans ER, Crosby TC, Reimschuessel R, Sprando RL. Use of urinary renal biomarkers to evaluate the nephrotoxic effects of melamine or cyanuric acid in non-pregnant and pregnant rats. Food Chem Toxicol. 2014 Dec;74:301-8. PubMed PMID: 25455896.
11: Xie J, Chen D, Wu Q, Wang J, Qiao H. Spectroscopic analyses on interaction of melamine, cyanuric acid and uric acid with DNA. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:714-21. doi: 10.1016/j.saa.2015.04.060. Epub 2015 Apr 27. PubMed PMID: 25988817.
12: Seffernick JL, Wackett LP. Ancient Evolution and Recent Evolution Converge for the Biodegradation of Cyanuric Acid and Related Triazines. Appl Environ Microbiol. 2016 Jan 4;82(6):1638-1645. doi: 10.1128/AEM.03594-15. Review. PubMed PMID: 26729715; PubMed Central PMCID: PMC4784045.
13: Suchý P, Novák P, Zapletal D, Straková E. Effect of melamine-contaminated diet on tissue distribution of melamine and cyanuric acid, blood variables, and egg quality in laying hens. Br Poult Sci. 2014;55(3):375-9. doi: 10.1080/00071668.2014.911815. PubMed PMID: 24730385.
14: Yan S, Kang B, Lee JY, Sun L. Hydration effect on proton transfer in melamine-cyanuric acid complex. J Mol Model. 2016 Jul;22(7):169. doi: 10.1007/s00894-016-3038-5. Epub 2016 Jun 28. PubMed PMID: 27351422.
15: Chen YT, Hsuan SL, Jiann BP, Chou CC, Chang SC, Lee YF, Chien MS, Lee WC, Tsai FJ, Liao JW. Effects of sodium citrate on melamine-cyanuric acid mixture-induced urolithiasis in rats. Clin Chim Acta. 2013 Sep 23;424:76-82. doi: 10.1016/j.cca.2013.05.016. Epub 2013 May 28. PubMed PMID: 23727468.
16: Dorne JL, Doerge DR, Vandenbroeck M, Fink-Gremmels J, Mennes W, Knutsen HK, Vernazza F, Castle L, Edler L, Benford D. Recent advances in the risk assessment of melamine and cyanuric acid in animal feed. Toxicol Appl Pharmacol. 2013 Aug 1;270(3):218-29. doi: 10.1016/j.taap.2012.01.012. Epub 2012 Jan 25. Review. PubMed PMID: 22306862.
17: Yin RH, Wang XZ, Bai WL, Wu CD, Yin RL, Li C, Liu J, Liu BS, He JB. The reproductive toxicity of melamine in the absence and presence of cyanuric acid in male mice. Res Vet Sci. 2013 Jun;94(3):618-27. doi: 10.1016/j.rvsc.2012.11.010. Epub 2012 Dec 20. PubMed PMID: 23261161.
18: Dutta A, Vasudevan V, Nain L, Singh N. Characterization of bacterial diversity in an atrazine degrading enrichment culture and degradation of atrazine, cyanuric acid and biuret in industrial wastewater. J Environ Sci Health B. 2016;51(1):24-34. doi: 10.1080/03601234.2015.1080487. Epub 2015 Oct 19. PubMed PMID: 26479154.
19: Murphy JL, Arrowood MJ, Lu X, Hlavsa MC, Beach MJ, Hill VR. Effect of cyanuric acid on the inactivation of Cryptosporidium parvum under hyperchlorination conditions. Environ Sci Technol. 2015 Jun 16;49(12):7348-55. doi: 10.1021/acs.est.5b00962. Epub 2015 Jun 4. PubMed PMID: 26042636.
20: Balotra S, Newman J, Cowieson NP, French NG, Campbell PM, Briggs LJ, Warden AC, Easton CJ, Peat TS, Scott C. X-ray structure of the amidase domain of AtzF, the allophanate hydrolase from the cyanuric acid-mineralizing multienzyme complex. Appl Environ Microbiol. 2015 Jan;81(2):470-80. doi: 10.1128/AEM.02783-14. Epub 2014 Oct 31. PubMed PMID: 25362066; PubMed Central PMCID: PMC4277574.

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